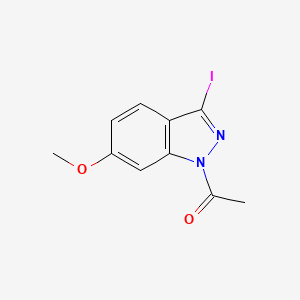

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-iodo-6-methoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTNGLGIOJTWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone generally involves:

- Preparation of the indazole core with appropriate substitution (iodo and methoxy groups).

- Introduction of the ethanone (acetyl) group at the N1 position of the indazole.

- Halogenation at the 3-position with iodine.

- Methoxylation at the 6-position.

Each step requires precise control of reaction conditions to ensure regioselectivity and good yields.

Preparation of 6-Iodo-1H-indazole Core

A key intermediate is 6-iodo-1H-indazole, which can be synthesized from 6-bromo-1H-indazole via copper-catalyzed halogen exchange reactions. One well-documented method involves:

- Reacting 6-bromo-1H-indazole with potassium iodide, cuprous iodide, tetrabutylammonium iodide, and N,N-dimethylethylenediamine in 1,4-dioxane.

- The mixture is refluxed for 48 hours to facilitate halogen exchange.

- After reaction completion, the mixture is filtered, washed, concentrated, and recrystallized from acetonitrile.

- This method yields 6-iodo-1H-indazole with an excellent yield of approximately 85%.

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| Halogen exchange (Br to I) | KI, CuI, tetrabutylammonium iodide, N,N-dimethylethylenediamine | Reflux in 1,4-dioxane, 48 h | 85% |

Methoxylation at the 6-Position

The methoxy group at the 6-position can be introduced either before or after iodination depending on the synthetic route. Commonly, methoxylation involves nucleophilic aromatic substitution or methylation of a hydroxy precursor:

- Starting from 6-hydroxyindazole derivatives, methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can yield the 6-methoxy derivative.

- Alternatively, direct methoxylation can be performed by reaction with sodium methoxide under controlled conditions.

Specific literature on 6-methoxy substitution in indazoles suggests that electron-rich indoles or indazoles favor such substitutions under mild conditions.

Introduction of the Ethanone Group at N1 Position

The acetylation of the indazole nitrogen (N1) to form the ethanone substituent is typically achieved by:

- Reacting the indazole derivative with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.

- The reaction is generally carried out in an inert solvent like dichloromethane or acetonitrile at low to room temperature.

- Purification is done by column chromatography or recrystallization.

This step requires careful control to avoid O-acetylation or multiple substitutions.

Halogenation at the 3-Position

Iodination at the 3-position of the indazole ring can be performed by:

- Using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride under acidic or neutral conditions.

- Alternatively, halogenation can be achieved via lithiation at C3 followed by quenching with iodine.

- The reaction conditions vary depending on the substrate’s electronic properties but typically proceed at low temperature to avoid side reactions.

Alternative Synthetic Routes and Optimization

A recent optimized procedure for 3-functionalized indazoles involves nitrosation of indoles followed by ring closure to form 1H-indazole-3-carboxaldehydes, which can be further functionalized to introduce iodine and methoxy groups. This method allows:

- High yields (up to 99%) of indazole derivatives.

- Adaptability to electron-rich or electron-poor substrates.

- Mild reaction conditions reducing side-product formation.

However, this approach requires multiple steps and careful control of reaction parameters.

Summary of Preparation Methods

Research Findings and Notes

- The halogen exchange method for 6-iodoindazole is robust and scalable but requires long reflux times and toxic copper catalysts.

- Methoxylation is best performed on hydroxy precursors to ensure regioselectivity and avoid side reactions.

- Acetylation at N1 is straightforward but must avoid competing O-acetylation.

- 3-Iodination is sensitive to electronic effects; electron-rich substrates react faster but may form side products.

- The nitrosation-based method offers a modern alternative with high yields but involves more complex steps.

- Safety considerations include handling toxic reagents such as thionyl chloride (used in related indazole modifications) and copper salts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation: Products include hydroxylated derivatives.

Reduction: Products include alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indazole derivatives, including 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone, have been studied for their anticancer properties. Notably, this compound has demonstrated inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. In vitro studies reported an IC50 value of approximately 69.1 nM against FGFR1, indicating its potential as a targeted therapy for tumors expressing FGFR .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against resistant strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than many conventional antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated a COX-2 inhibition rate of 36–50% at a concentration of 10 μM, suggesting its utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the effects of various indazole derivatives on cancer cell lines. The study found that this compound significantly inhibited cell proliferation in SNU16 gastric cancer cells with an IC50 value of approximately 77.4 nM . This highlights its potential as an effective agent in cancer therapy.

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets can vary based on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone with structurally related compounds, focusing on molecular features, substituent effects, and applications:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The iodine in the target compound facilitates cross-coupling reactions (e.g., with boronic acids), as seen in , where bromo/iodo aryl ethanones are used in Suzuki couplings . In contrast, compounds like 1-(1H-Indazol-3-yl)ethanone lack halogens, limiting their utility in such reactions. This contrasts with nitro-substituted analogs (e.g., 1-(7-Nitro-1H-indol-3-yl)ethanone), where electron-withdrawing groups deactivate the ring .

Heterocycle Core Differences :

- Indazole vs. Triazole/Indole : Indazoles (two adjacent nitrogen atoms in a bicyclic system) exhibit distinct hydrogen-bonding capabilities compared to triazoles (1,2,4-triazole in ) or indoles (one nitrogen in ). For example, triazole derivatives in showed inhibitory activity against Coxsackie virus, suggesting heterocycle choice impacts biological targeting .

Conversely, the iodine in the target compound adds steric bulk, which may hinder binding to certain enzymes.

Crystallographic and Analytical Tools :

- Programs like SHELXL and SHELXT () are pivotal for resolving structural ambiguities in these compounds. For instance, the methoxy group’s orientation in the target compound could be confirmed via Hirshfeld surface analysis using SHELXL-refined data .

Research Findings and Implications

- Synthetic Versatility: The iodine substituent in this compound makes it a valuable intermediate for synthesizing complex molecules via metal-catalyzed reactions, as demonstrated in with bromo/iodo ethanones .

- Electronic Modulation : The electron-donating methoxy group may stabilize charge-transfer complexes, a property exploited in materials science or sensor design.

Biologische Aktivität

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is a compound within the indazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10I N2O2. The compound features an indazole core with an iodine atom at position 3 and a methoxy group at position 6. This unique substitution pattern enhances its reactivity and biological activity compared to related compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Indazole core with iodine at position 3 | Enhanced reactivity due to halogen substitution |

| 3-Iodo-1-methyl-1H-indazol-6-amine | Similar indazole core; different functional groups | Varies in biological activity |

| 1-(3-Iodo-1H-indazol-1-yl)ethanone | Lacks the methoxy group | May affect reactivity and biological properties |

The mechanism of action of this compound involves interaction with specific molecular targets, including enzymes and receptors. The iodo group enhances binding affinity to these targets, potentially leading to inhibition or activation of various cellular pathways. Studies suggest that the compound may modulate enzyme activity related to cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | <10 |

| A375 (Melanoma) | 5.7 |

These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its efficacy and safety in vivo .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies show that it possesses activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | Inactive |

| Candida albicans | Moderate activity noted |

This suggests that this compound may be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives of indazole compounds, including this compound. One notable study demonstrated its ability to inhibit tumor growth in xenograft models, indicating its potential application in oncology .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to assess the biological activities of similar indazole derivatives. For instance, while both this compound and 3-Iodoindole share structural similarities, their biological activities differ significantly due to variations in their functional groups.

Summary of Comparative Findings

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Significant (IC50 <10 µM) | Moderate activity |

| 3-Iodoindole | Variable | Limited |

| 2-Acetylindole | Minimal | Moderate |

This analysis underscores the distinctiveness of this compound in both anticancer and antimicrobial contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the indazole core. Key steps include iodination at the 3-position and methoxy group introduction. Continuous flow chemistry (CFC) and automated platforms enhance reproducibility and efficiency by maintaining precise temperature and solvent control . Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the product from iodinated byproducts. Yield optimization requires monitoring reaction kinetics via HPLC or TLC at intermediate stages .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves regiochemical ambiguities, particularly distinguishing methoxy and iodo substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~345.98 g/mol). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity or reactivity profiles?

- Methodological Answer : X-ray crystallography using SHELXL refines the compound’s 3D structure, clarifying steric effects of the iodo group and electronic interactions between the methoxy and carbonyl groups. For example, SHELX analysis can reveal torsional angles influencing binding to biological targets (e.g., kinases) or reactivity in cross-coupling reactions. Discrepancies in bioactivity may arise from polymorphism, which can be identified via comparative crystallographic studies .

Q. What strategies mitigate interference from iodine in analytical quantification (e.g., HPLC or LC-MS)?

- Methodological Answer : Iodine’s high atomic mass and UV absorbance complicate detection. Use reverse-phase HPLC with C18 columns and mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide) to improve peak symmetry. For LC-MS, electrospray ionization (ESI) in negative mode minimizes iodine-induced signal suppression. Calibration with deuterated internal standards enhances accuracy .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies under varied conditions (e.g., DMSO, ethanol, aqueous buffers) show degradation via hydrolysis of the methoxy group under acidic pH (<3) or thermal stress (>40°C). Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies optimal storage in anhydrous DMSO at -20°C. Degradation products include 6-hydroxyindazole derivatives, detectable via LC-MS/MS .

Data Interpretation and Contradictions

Q. How to reconcile conflicting results in enzyme inhibition assays involving this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding poses, which can be cross-validated with mutagenesis studies. For example, if IC₅₀ values vary between labs, check for residual DMSO concentrations (>1% alters activity) .

Q. What computational methods predict the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. The iodo group’s leaving ability and steric hindrance at the indazole 1-position are key variables. Compare activation energies for aryl boronic acids with varying electronic profiles (e.g., electron-rich vs. -deficient). Experimental validation via ¹⁹F NMR (with fluorinated substrates) quantifies reaction progress .

Environmental and Analytical Applications

Q. Can this compound serve as a reference standard in pollutant degradation studies?

- Methodological Answer : Its iodine moiety makes it a candidate for tracking halogenated intermediates in advanced oxidation processes (AOPs). Spiked into wastewater samples, LC-MS/MS monitors degradation kinetics (half-life, byproduct profiles). Compare with stable isotope-labeled analogs (e.g., ¹³C-methoxy) to distinguish abiotic vs. microbial degradation pathways .

Structural and Mechanistic Insights

Q. How does the iodine substituent influence photophysical properties in fluorescence-based assays?

- Methodological Answer : Heavy-atom effects from iodine enhance spin-orbit coupling, reducing fluorescence quantum yield but increasing phosphorescence. Time-resolved fluorescence spectroscopy (TRFS) quantifies triplet-state lifetimes. For imaging applications, substitute iodine with non-heavy atoms (e.g., methyl) to restore fluorescence while retaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.